2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methyl-N-phenylpentanamide
Description
Properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-methyl-N-phenylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-12(2)10-16(19(24)22-15-6-4-3-5-7-15)23-20(25)17-13-8-9-14(11-13)18(17)21(23)26/h3-9,12-14,16-18H,10-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCPOHSSOCXNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methyl-N-phenylpentanamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Isoindoline Core: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Dioxo Group: The dioxo functionality can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the Pentanamide Side Chain: This step involves the coupling of the isoindoline core with a suitable pentanamide derivative, often through amide bond formation using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methyl-N-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the specific substituents being introduced, but common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methyl-N-phenylpentanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities. Isoindoline derivatives are known to exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicinal chemistry, the compound can be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow for the design of molecules that target specific biological pathways or receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties. For example, it may be incorporated into polymers or other materials to enhance their mechanical, thermal, or chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methyl-N-phenylpentanamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
3-Chloro-N-Phenyl-Phthalimide
- Structure: Features a chloro-substituted isoindole-1,3-dione core lacking the methano bridge and pentanamide chain.
- Application: Used as a monomer for polyimide synthesis due to its high reactivity in polymerization .
- Key Difference: The absence of the methano bridge and amide chain reduces steric bulk but increases electrophilicity at the chloro-substituted position.
N-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-yl)-4,4′-Difluoro-5′-Hydroxyterphenyl-4′-Carboxamide
- Structure : Incorporates a terphenyl-carboxamide group and difluoro substituents, enhancing π-π stacking interactions .
- Key Difference : The extended aromatic system improves thermal stability compared to the target compound’s aliphatic pentanamide chain.
Substituent Variations on the Amide Moiety
Sulfamoyl-Substituted Derivatives
A series of derivatives from highlight substituent effects on bioactivity and solubility:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Color |
|---|---|---|---|---|
| Target Compound (R = 5-Methylisoxazol-3-yl) | C₂₃H₂₂N₄O₅S₂ | 498.57 | 5-Methylisoxazole sulfamoyl | Pale yellow |
| 2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Pentanamide | C₂₂H₂₂N₃NaO₆S | 479.48 | Thiazole sulfamoyl | Yellowish white |
| 2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyridin-2-yl)Sulfamoyl)Phenyl)Pentanamide | C₂₄H₂₃N₅O₅S | 493.53 | Pyridine sulfamoyl | Yellowish white |
Key Findings :
Methylsulfanyl-Substituted Analogue
- Structure : 2-(1,3-Dioxo-3a,4,7,7a-Tetrahydroisoindol-2-yl)-N-(2-Methylsulfanylphenyl)Acetamide .
- Key Difference: The methylsulfanyl group introduces sulfur-based hydrophobicity, contrasting with the target compound’s oxygen-rich methano bridge.
Physicochemical and Spectroscopic Comparisons
Insights :
- The methano bridge in the target compound contributes to moderate thermal stability but reduces electrophilic reactivity compared to 3-chloro-N-phenyl-phthalimide .
- Sulfur-containing analogues face stability challenges under oxidative conditions .
Biological Activity
The compound 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methyl-N-phenylpentanamide is a complex organic molecule with potential biological activity. This article reviews its structural characteristics, synthesis, and biological effects based on available literature.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 358.3 g/mol. The structural features include a dioxoisoindole moiety, which is known for various pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The detailed synthetic pathways are often proprietary; however, they generally include the formation of the isoindole core followed by functionalization to introduce the dioxo and amide groups.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including anti-inflammatory, analgesic, and potential anticancer properties. The specific biological activities associated with this compound are summarized below:
Anticancer Activity
Studies have shown that isoindole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this molecule have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Effects
The compound may exert anti-inflammatory effects by modulating pro-inflammatory cytokines. Research suggests that similar compounds can inhibit pathways involved in inflammation such as NF-kB signaling.
Analgesic Properties
There is evidence to suggest that derivatives of isoindoles can act on pain pathways in the central nervous system. This compound may interact with opioid receptors or other pain-related pathways to provide analgesic effects.
Case Studies and Research Findings
Recent studies focusing on the biological activity of related compounds have provided insights into their mechanisms:
- Cytotoxicity Assays : A study assessing the cytotoxicity of isoindole derivatives showed significant inhibition of cell viability in MCF-7 breast cancer cells at concentrations ranging from 10 to 50 µM over 48 hours .
- Inflammation Models : In vivo models demonstrated that administration of similar compounds reduced edema in carrageenan-induced paw edema models in rats .
- Mechanistic Studies : Mechanistic investigations revealed that these compounds could suppress the expression of COX-2 and iNOS in RAW264.7 macrophages, highlighting their anti-inflammatory potential .
Data Summary Table
Q & A
Q. What are the established synthetic pathways for synthesizing this compound?
The synthesis typically involves multi-step routes, starting with cyclization reactions to form the methanoisoindole core. Key steps include:
- Cyclization : Phthalic anhydride derivatives react with amines under controlled temperature (60–80°C) to form the isoindole ring .
- Amide Coupling : The pentanamide chain is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF .
- Functionalization : Nitrophenyl or methoxyphenyl groups are added via electrophilic aromatic substitution or Ullmann-type coupling . Critical Parameters : Reaction pH, solvent polarity, and catalyst selection (e.g., Pd/C for nitro reduction) significantly impact yield .
Q. Which analytical techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks (e.g., isoindole ring protons at δ 7.2–7.8 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular mass (e.g., observed m/z 381.4 for CHNO) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous isoindole derivatives .
Q. How do the compound’s functional groups influence its reactivity?
- Isoindole Dione : Electrophilic at the carbonyl groups, enabling nucleophilic additions (e.g., Grignard reagents) .
- Amide Bond : Participates in hydrogen bonding, affecting solubility and biological interactions .
- Nitrophenyl Group : Electron-withdrawing properties direct electrophilic substitution to meta/para positions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura coupling to introduce aryl groups .
- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) for amide coupling efficiency .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) . Data-Driven Approach : Design a DOE (Design of Experiments) matrix to evaluate interactions between variables .
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using B3LYP/6-31G*) with experimental values to identify conformational mismatches .
- Dynamic NMR : Probe rotational barriers in amide bonds if splitting patterns deviate from predictions .
- Crystallographic Validation : Use X-ray structures to verify computationally modeled geometries .
Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?
- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or kinases using fluorogenic substrates (e.g., ATP-competitive binding assays) .
- Molecular Docking : Simulate interactions with COX-2 (PDB ID: 5KIR) to identify binding poses of the isoindole core .
- Metabolic Stability : Use hepatic microsomes to assess CYP450-mediated degradation .
Q. What strategies are recommended for designing stability studies under varying environmental conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
- pH Profiling : Assess hydrolysis kinetics in buffers (pH 1–10) to determine susceptibility to acidic/basic conditions . Key Metrics : Monitor half-life (t) and degradation pathways (e.g., isoindole ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
